![molecular formula C16H27N3OS B5629531 3-(1-butyl-1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5629531.png)
3-(1-butyl-1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the use of piperidine or imidazol as core components. For example, efficient and practical asymmetric synthesis methods have been developed for compounds involving piperidine and imidazol structures, highlighting key steps like diastereoselective reduction and isomerization under basic conditions to achieve high purity and yield (H. Jona et al., 2009). These methodologies could potentially be adapted for synthesizing the target compound by incorporating the butyl, methylthio, and propanoyl functional groups into the piperidine and imidazol framework.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule often features complex arrangements of rings and substituents, influencing their chemical behavior and physical properties. Structural analysis through X-ray crystallography or NMR spectroscopy provides insights into the conformation and stereochemistry of such molecules. For instance, the crystal structure of related compounds can reveal planar ring systems and chair conformations in piperidine rings, essential for understanding molecular interactions and reactivity (S. Ö. Yıldırım et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving the target compound's functional groups, such as imidazol and piperidine, are crucial for its potential applications. These reactions can include nucleophilic substitutions, electrophilic additions, and ring-closure mechanisms, which are fundamental in modifying the compound's chemical structure and properties. The reactivity of such compounds with various reagents can lead to the discovery of novel chemical transformations and potential pharmaceutical applications (J. Starrett et al., 1989).
properties
IUPAC Name |
1-[3-(1-butylimidazol-2-yl)piperidin-1-yl]-3-methylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3OS/c1-3-4-9-18-11-8-17-16(18)14-6-5-10-19(13-14)15(20)7-12-21-2/h8,11,14H,3-7,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMALEUDZMBTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCCN(C2)C(=O)CCSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-butyl-1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine |
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